Cas no 328127-95-3 ([4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine)
[4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine Chemical and Physical Properties
Names and Identifiers
-
- [4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine
- AG-205/40090215
- 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine
- AKOS000678587
- CS-0299454
- STK729329
- 328127-95-3
- Z48861750
- 4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)thiazol-2-amine
- SB83318
- SCHEMBL12297183
- Oprea1_478161
-
- MDL: MFCD00731813
- Inchi: 1S/C17H15ClN2OS/c1-2-21-15-9-7-14(8-10-15)19-17-20-16(11-22-17)12-3-5-13(18)6-4-12/h3-11H,2H2,1H3,(H,19,20)
- InChI Key: CSOGGODNKMDYLK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CSC(=N1)NC1C=CC(=CC=1)OCC
Computed Properties
- Exact Mass: 330.0593620Da
- Monoisotopic Mass: 330.0593620Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 62.4Ų
[4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM517210-1g |
4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)thiazol-2-amine |
328127-95-3 | 97% | 1g |
$291 | 2023-01-04 | |
| Crysdot LLC | CD11144519-5g |
4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)thiazol-2-amine |
328127-95-3 | 97% | 5g |
$874 | 2024-07-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370124-1g |
4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)thiazol-2-amine |
328127-95-3 | 97% | 1g |
¥2832.00 | 2024-05-19 |
[4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on [4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine
Recent Advances in the Study of [4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine (CAS: 328127-95-3)
In recent years, the compound [4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine (CAS: 328127-95-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole and aromatic amine structure, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in preclinical models.
One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in inflammatory and oncogenic processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that [4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine acts as a potent inhibitor of certain kinases, which are critical in the regulation of cell proliferation and survival. This discovery opens new avenues for the development of targeted therapies for cancers and autoimmune diseases.
Further investigations have explored the compound's pharmacokinetic profile. Research conducted by a team at the University of Cambridge revealed that the ethoxy-phenyl moiety enhances the compound's bioavailability and metabolic stability, making it a viable candidate for oral administration. These findings were corroborated by in vivo studies, which showed sustained plasma concentrations and minimal toxicity at therapeutic doses.
In addition to its therapeutic potential, recent synthetic chemistry efforts have focused on improving the scalability and yield of [4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine. A 2024 paper in Organic Process Research & Development outlined a novel, cost-effective synthesis route that reduces the number of steps and improves overall efficiency. This advancement is expected to facilitate large-scale production for clinical trials and eventual commercialization.
Despite these promising developments, challenges remain. For instance, the compound's specificity towards its molecular targets needs further refinement to minimize off-target effects. Ongoing research is also addressing the need for more robust preclinical data to support its transition into human trials. Collaborative efforts between academic institutions and pharmaceutical companies are crucial to overcoming these hurdles.
In conclusion, [4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-ethoxy-phenyl)-amine (CAS: 328127-95-3) represents a compelling area of study in chemical biology and drug development. Its dual role as a kinase inhibitor and its favorable pharmacokinetic properties position it as a promising candidate for future therapeutics. Continued research and innovation will be essential to fully realize its potential in addressing unmet medical needs.
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